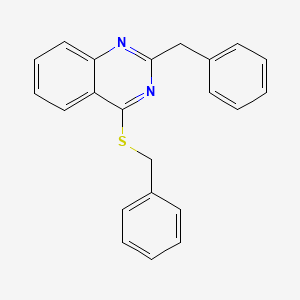

2-Benzyl-4-(benzylsulfanyl)quinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Benzyl-4-(benzylsulfanyl)quinazoline is a derivative of quinazoline . Quinazoline and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .

Synthesis Analysis

Quinazolin-4 (3H)-one, a related compound, was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in open air . This is also known as the Niementowski reaction . 2-Styryl-4 (3H)-quinazolinone derivatives were prepared using a starting substrate of 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride .科学的研究の応用

Cancer Research and Therapy

2-Benzyl-4-(benzylsulfanyl)quinazoline: has shown promise in cancer research, particularly as a cytotoxic agent against various cancer cell lines. Studies have demonstrated its potential in inhibiting cell proliferation and inducing apoptosis in tumor cells . This compound’s ability to act as a multi-kinase inhibitor makes it a valuable candidate for targeted cancer therapies, especially for multi-genic diseases like cancer that are not effectively treated by single-pathway drugs .

Drug Development

In the realm of drug development, 2-Benzyl-4-(benzylsulfanyl)quinazoline derivatives are being explored for their pharmacological properties. Their role as enzyme inhibitors is particularly noteworthy, with research indicating their effectiveness in inhibiting multiple protein kinases involved in disease pathways . The compound’s structural framework is conducive to modifications that can enhance its drug-like properties, such as solubility and metabolic stability .

Molecular Biology

The compound’s applications extend to molecular biology, where its derivatives are used to study the biological functions of various enzymes and receptors. By acting as inhibitors or activators, these derivatives can help elucidate the molecular mechanisms underlying various physiological processes and diseases .

Analytical Chemistry

In analytical chemistry, 2-Benzyl-4-(benzylsulfanyl)quinazoline and its derivatives can be used as reference compounds or standards in the development of new analytical methods. Their distinct chemical properties allow for the creation of assays that can measure enzyme activity, receptor binding, or other biochemical interactions .

Chemical Synthesis

This compound serves as a key intermediate in the synthesis of complex quinazoline derivatives. Its structure allows for various chemical reactions, including metal-catalyzed transformations and cascade reactions, which are essential in the synthesis of bioactive molecules for medicinal chemistry applications .

Biochemistry

In biochemistry, 2-Benzyl-4-(benzylsulfanyl)quinazoline is utilized to study the interaction of small molecules with biological macromolecules. It helps in understanding the binding affinity and the structural requirements for the interaction with proteins, which is crucial for the design of new biochemical tools .

作用機序

Target of Action

It is known that quinazoline derivatives have shown potential as antiviral agents . They interact with various molecular targets, serving as an important scaffold for the development of effective therapeutic drugs .

Mode of Action

Quinazoline derivatives have been found to exhibit antiviral activity, suggesting that they may interact with viral proteins or enzymes, inhibiting their function and thus preventing viral replication .

Biochemical Pathways

Quinazoline derivatives have been found to inhibit the replication of various viruses , suggesting that they may interfere with the biochemical pathways involved in viral replication.

Result of Action

Given its potential antiviral activity , it may inhibit viral replication at the cellular level, preventing the spread of the virus within the host organism.

特性

IUPAC Name |

2-benzyl-4-benzylsulfanylquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2S/c1-3-9-17(10-4-1)15-21-23-20-14-8-7-13-19(20)22(24-21)25-16-18-11-5-2-6-12-18/h1-14H,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLKJDLCJURWMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=N2)SCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-4-(benzylsulfanyl)quinazoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,8-dibromo-11H-indeno[1,2-b]quinoline](/img/structure/B2865228.png)

![3-(2-pyridylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2865234.png)

![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2865235.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenethylacetamide](/img/structure/B2865244.png)

![(3Z)-1-(4-fluorobenzyl)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2865247.png)

![N-(2,4-dimethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2865249.png)

![N-[[(2S,3R)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2865250.png)